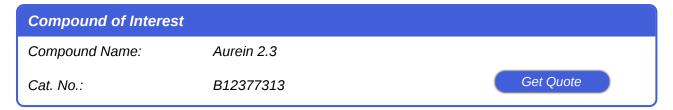


Mechanism of action of Aurein 2.3 on bacterial cell membranes

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An In-depth Technical Guide on the Mechanism of Action of **Aurein 2.3** on Bacterial Cell Membranes

Introduction

Aurein 2.3 is a cationic antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea. Like many AMPs, its primary mode of action against bacteria involves the disruption of the cell membrane's integrity. This guide provides a detailed technical overview of the mechanism, supported by quantitative data, experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Aurein 2.3 is an amphipathic peptide, meaning it possesses both hydrophobic and hydrophilic regions. This structure is crucial for its interaction with the bacterial cell membrane. The proposed mechanism involves several key stages:

- Electrostatic Attraction: The peptide is positively charged (cationic) and is initially attracted to
 the negatively charged components of bacterial membranes, such as lipopolysaccharides
 (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
- Membrane Insertion and Destabilization: Upon accumulation at the membrane surface,
 Aurein 2.3 inserts into the lipid bilayer. This insertion disrupts the ordered structure of the membrane lipids.

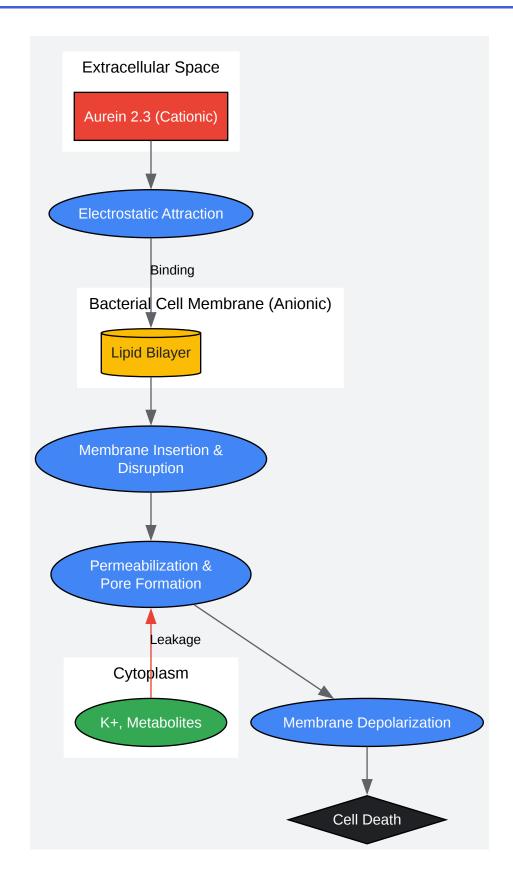




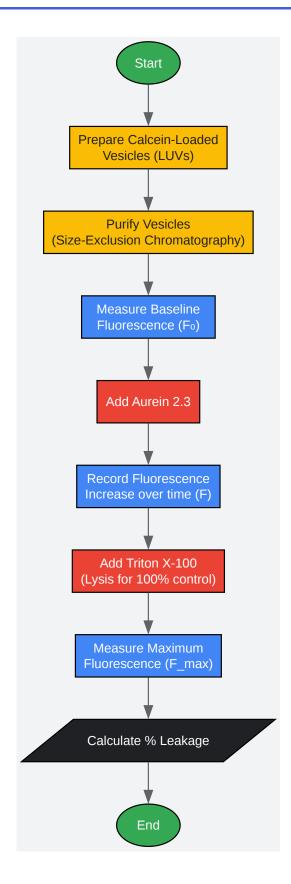


- Pore Formation and Permeabilization: The peptide is thought to induce the formation of transient pores or channels, a mechanism often described by the "carpet" or "toroidal pore" models. This action increases the permeability of the membrane, leading to the leakage of essential ions and metabolites from the cytoplasm.
- Membrane Depolarization: The disruption of the membrane and the leakage of ions cause a
 rapid depolarization of the transmembrane potential, which is vital for cellular processes like
 ATP synthesis. This ultimately leads to metabolic arrest and cell death.









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